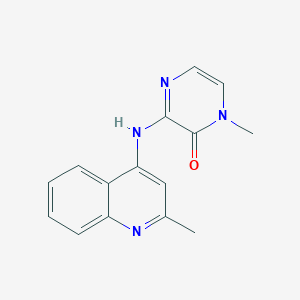
1-メチル-3-((2-メチルキノリン-4-イル)アミノ)ピラジン-2(1H)-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-methyl-3-((2-methylquinolin-4-yl)amino)pyrazin-2(1H)-one is a synthetic organic compound that belongs to the class of pyrazinones
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-3-((2-methylquinolin-4-yl)amino)pyrazin-2(1H)-one typically involves the following steps:
Formation of the Quinoline Derivative: The starting material, 2-methylquinoline, is synthesized through a series of reactions, including Friedländer synthesis.
Amination Reaction: The quinoline derivative undergoes an amination reaction to introduce the amino group at the 4-position.
Pyrazinone Formation: The final step involves the cyclization of the intermediate with appropriate reagents to form the pyrazinone ring.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
化学反応の分析
Types of Reactions
1-methyl-3-((2-methylquinolin-4-yl)amino)pyrazin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline and pyrazinone rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dihydro derivatives.
作用機序
The mechanism of action of 1-methyl-3-((2-methylquinolin-4-yl)amino)pyrazin-2(1H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, and other proteins. The compound may exert its effects through pathways such as inhibition of enzyme activity or modulation of receptor signaling.
類似化合物との比較
Similar Compounds
Quinoline Derivatives: Compounds like 2-methylquinoline and 4-aminoquinoline share structural similarities.
Pyrazinone Derivatives: Compounds such as 3-amino-2-pyrazinone and 1-methyl-2-pyrazinone are related.
Uniqueness
1-methyl-3-((2-methylquinolin-4-yl)amino)pyrazin-2(1H)-one is unique due to its specific combination of the quinoline and pyrazinone moieties, which may confer distinct biological and chemical properties.
For precise and detailed information, consulting specific scientific literature and databases is recommended
生物活性
1-Methyl-3-((2-methylquinolin-4-yl)amino)pyrazin-2(1H)-one is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure
The compound features a pyrazinone core substituted with a methyl group and a 2-methylquinolin-4-yl amino group. Its structure can be represented as follows:
Research indicates that compounds similar to 1-methyl-3-((2-methylquinolin-4-yl)amino)pyrazin-2(1H)-one exhibit various mechanisms of action, including:
- Inhibition of Enzymatic Activity : Many quinoline derivatives have been shown to inhibit enzymes involved in disease pathways, particularly in cancer and infectious diseases.
- Modulation of Receptor Activity : These compounds may act on various receptors, influencing signaling pathways associated with inflammation and immune response.
Antimicrobial Properties
A study demonstrated that quinoline derivatives possess significant antimicrobial activity against Mycobacterium tuberculosis (M. tuberculosis). The compound's structural characteristics suggest potential efficacy against drug-resistant strains, making it a candidate for further development in anti-tuberculosis therapies .
Anticancer Activity
Research into related pyrazinones has shown promising results in inhibiting cellular proliferation in various cancer cell lines, including HeLa and HCT116. The compound's ability to modulate cyclin-dependent kinases (CDKs) suggests its role as a potential anticancer agent .
Case Studies
Several case studies highlight the biological activity of compounds related to 1-methyl-3-((2-methylquinolin-4-yl)amino)pyrazin-2(1H)-one:
- Antimycobacterial Activity :
- Cancer Cell Inhibition :
Data Table: Summary of Biological Activities
特性
IUPAC Name |
1-methyl-3-[(2-methylquinolin-4-yl)amino]pyrazin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O/c1-10-9-13(11-5-3-4-6-12(11)17-10)18-14-15(20)19(2)8-7-16-14/h3-9H,1-2H3,(H,16,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUWYBCXMLGDBDG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)NC3=NC=CN(C3=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














